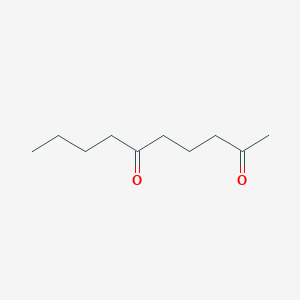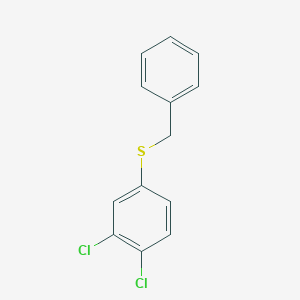
4-(Benzylsulfanyl)-1,2-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylsulfanyl)-1,2-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and two chlorine atoms at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the benzylsulfanyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylsulfanyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, forming benzylsulfanylbenzene.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Benzylsulfinyl-1,2-dichlorobenzene and benzylsulfonyl-1,2-dichlorobenzene.
Reduction: Benzylsulfanylbenzene.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzylsulfanyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Benzylsulfanyl)-1,2-dichlorobenzene involves its interaction with biological targets, leading to various biochemical effects. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzylsulfanyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzene ring.
4-(Benzylsulfanyl)-1,3-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: These compounds have a pyridine ring and exhibit different biological activities.
Uniqueness
4-(Benzylsulfanyl)-1,2-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102871-53-4 |
|---|---|
Molekularformel |
C13H10Cl2S |
Molekulargewicht |
269.2 g/mol |
IUPAC-Name |
4-benzylsulfanyl-1,2-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
NURCUSIMUDBPQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


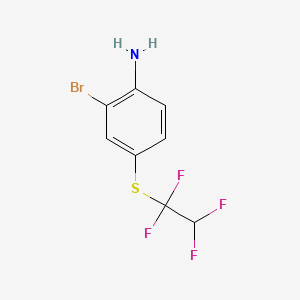

![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
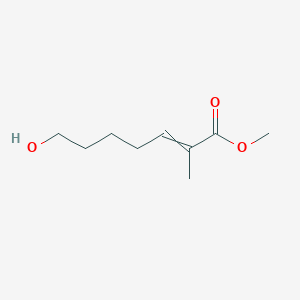

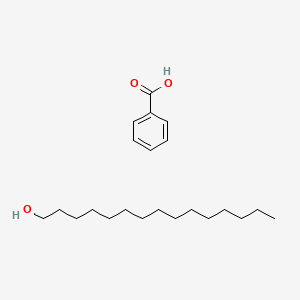
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)

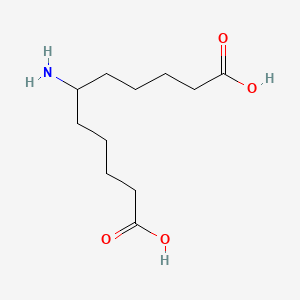
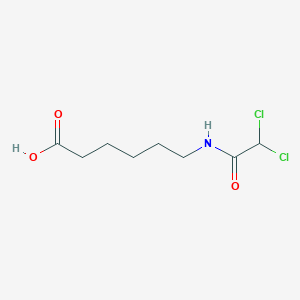
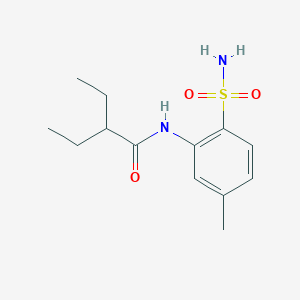
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
